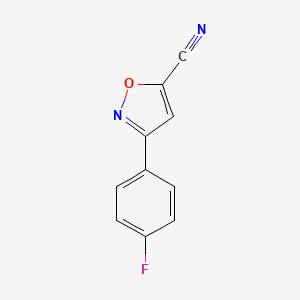![molecular formula C9H14O3 B13561072 1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13561072.png)
1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to an oxolan-3-yloxy group and a carbaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for cyclopropane synthesis is the reaction of alkenes with carbenes, such as dichlorocarbene, which can be generated in situ from chloroform and potassium hydroxide . The oxolan-3-yloxy group can be introduced through nucleophilic substitution reactions, while the carbaldehyde group can be added via formylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods may vary depending on the scale and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The oxolan-3-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carboxylic acid.
Reduction: Formation of 1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-methanol.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The cyclopropane ring, due to its strained nature, can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclopropanecarbaldehyde: Similar structure but lacks the oxolan-3-yloxy group.
Oxolan-3-ylmethyl derivatives: Compounds with the oxolan-3-yloxy group attached to different functional groups.
Uniqueness: 1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde is unique due to the combination of the cyclopropane ring, oxolan-3-yloxy group, and carbaldehyde group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-(oxolan-3-yloxymethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c10-6-9(2-3-9)7-12-8-1-4-11-5-8/h6,8H,1-5,7H2 |
Clé InChI |
JHZJTQAUCAGSDA-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OCC2(CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


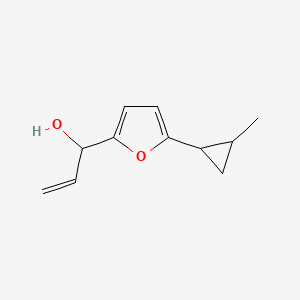

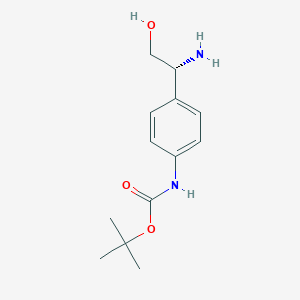
![rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol](/img/structure/B13561014.png)
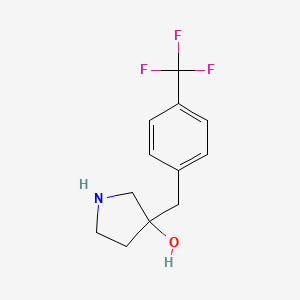
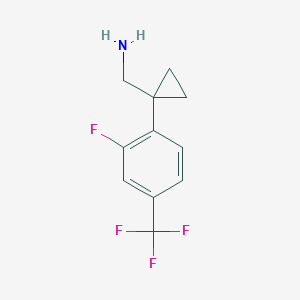
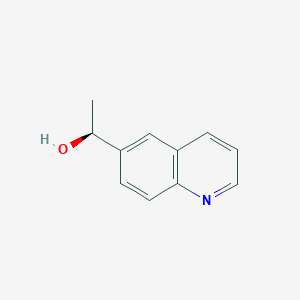
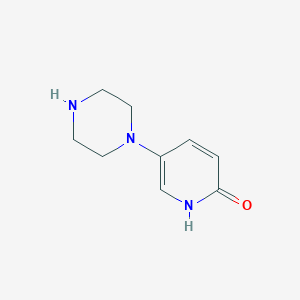
![7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B13561038.png)

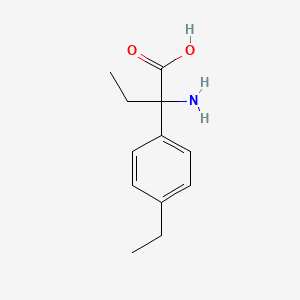
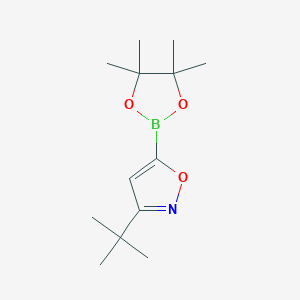
![Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13561056.png)
